BenchChemオンラインストアへようこそ!

Ephrin type-A receptor 3 (356-367)

Tumor Immunology T‑Cell Epitope MHC Class II

The Ephrin type-A receptor 3 (356–367) peptide, sequence DVTFNIICKKCG, is a 12‑amino acid synthetic fragment of human EPHA3 (UniProt P29320) spanning residues 356 to 367. EPHA3 is a receptor tyrosine kinase of the Eph family that mediates contact‑dependent bidirectional signaling through binding of GPI‑anchored ephrin‑A ligands and is implicated in axon guidance, tissue patterning, and tumor biology.

Molecular Formula
Molecular Weight
Cat. No. B1575197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphrin type-A receptor 3 (356-367)
SynonymsEphrin type-A receptor 3 (356-367)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

EPHA3 (356–367) Synthetic Peptide: A Defined Fragment for Ephrin Receptor Research and Procurement


The Ephrin type-A receptor 3 (356–367) peptide, sequence DVTFNIICKKCG, is a 12‑amino acid synthetic fragment of human EPHA3 (UniProt P29320) spanning residues 356 to 367 . EPHA3 is a receptor tyrosine kinase of the Eph family that mediates contact‑dependent bidirectional signaling through binding of GPI‑anchored ephrin‑A ligands and is implicated in axon guidance, tissue patterning, and tumor biology [1]. The 356–367 region resides within the second fibronectin type III (FN3) repeat of the EPHA3 extracellular domain and was originally identified as a naturally processed, HLA‑DRB1*1101‑restricted CD4⁺ T‑cell epitope [2]. This synthetic peptide is offered as a lyophilized powder with certified purity (≥98% by HPLC) and mass‑spectrometry‑confirmed sequence, making it suitable for immunopeptidomics, T‑cell monitoring, epitope mapping, and antibody‑generation workflows .

Why Generic EPHA3 Fragments Cannot Substitute for the 356–367 Peptide in Immunological and Domain-Specific Research


EPHA3 is a multi‑domain receptor of 983 amino acids, and different peptide fragments exhibit fundamentally distinct immunological and structural properties. The 356–367 fragment is the only peptide reported in the peer‑reviewed literature as a naturally processed and presented CD4⁺ T‑cell epitope restricted by HLA‑DRB1*1101 [1]. This epitope is lost from metastatic tumor cells under immune pressure, directly linking its recognition to tumor rejection biology [1]. In contrast, commonly substituted EPHA3 peptides—such as the N‑terminal region peptide (residues 115–144), the C‑terminal region peptide (residues 896–928), and the blocking peptide from residues 900–980—are all immunogens optimized for polyclonal antibody production but lack any validated involvement in the natural MHC class II antigen presentation pathway . The 356–367 peptide therefore occupies a unique niche: it is the only EPHA3 fragment whose function as a bona fide T‑cell epitope is experimentally confirmed, making generic substitution scientifically inappropriate for any study requiring this specific immunological activity.

Quantitative Evidence for EPHA3 (356–367) Differentiation: Validated T-Cell Epitope, HLA Restriction, and Domain‑Specific Selectivity


Naturally Processed CD4⁺ T‑Cell Epitope: EPHA3 (356–367) vs. Antibody‑Derived Peptides

The EPHA3 (356–367) peptide (DVTFNIICKKCG) is the only EPHA3 fragment demonstrated to be a naturally processed and presented CD4⁺ T‑cell epitope [1]. A lytic CD4⁺ T‑cell clone isolated from a melanoma patient specifically recognized this peptide when presented by HLA‑DRB1*1101 on the surface of autologous tumor cells [1]. In stark contrast, the widely available EPHA3 blocking peptides—such as the N‑terminal region peptide (residues 115–144), the C‑terminal region peptide (residues 896–928), and the blocking peptide derived from residues 900–980—serve exclusively as immunogens for antibody production and have no evidence of natural MHC class II processing or T‑cell recognition .

Tumor Immunology T‑Cell Epitope MHC Class II EPHA3

HLA‑DRB1*1101‑Restricted Presentation: EPHA3 (356–367) vs. No Restriction Data for Alternative Fragments

The EPHA3 (356–367) peptide has been mapped to the highly specific HLA‑DRB1*1101 restriction element by functional T‑cell recognition assays [1]. The T‑cell epitope database confirms this peptide as a CD4⁺ epitope anchored at position 15–26 of the EPHA3 reference sequence, with restriction formalized through both experimental and predicted binding data [2]. In comparison, commercially available EPHA3 peptides from other regions—N‑terminal (115–144), C‑terminal (896–928), and the near‑C‑terminal blocking region (900–980)—carry no experimentally determined HLA restriction information whatsoever .

HLA Restriction Immunopeptidomics Personalized Immunotherapy EPHA3

Tumor‑Specific Immune Pressure and Antigen Escape Linkage: EPHA3 (356–367) vs. Antibody Epitopes

The clinical relevance of the EPHA3 (356–367) epitope is indicated by the observation that, in longitudinal clinical samples from the same melanoma patient, metastatic tumor cells collected years after the initial characterization of the antigen had lost expression of either HLA‑DR or the EPHA3 protein itself, thereby escaping recognition by the anti‑EPHA3 CD4⁺ T‑cell clone [1]. This is evidence of immune‑mediated selective pressure operating specifically on this epitope‑bearing region. No such immune‑escape pressure has been reported for antibody‑targeted EPHA3 epitopes such as the N‑terminal (115–144), C‑terminal (896–928), or near‑C‑terminal (900–980) regions, whose recognition by polyclonal sera provides no comparable readout of tumor‑specific immune sculpting .

Immune Escape Tumor Antigen Loss Cancer Immunosurveillance EPHA3

Domain‑Specific Selectivity: Fibronectin Type III Repeat 2 vs. Other Receptor Regions

The 356–367 peptide maps precisely to the second fibronectin type III (FN3) repeat of the EPHA3 extracellular domain [1]. EPHA3 is known to contain two FN3 repeats that are structurally and functionally distinct from the ligand‑binding domain and the kinase domain [2]. In contrast, other commercially available EPHA3 peptide fragments map to entirely different functional regions: the N‑terminal fragment (115–144) falls within the ephrin ligand‑binding domain, while the C‑terminal (896–928) and blocking (900–980) peptides map to the kinase‑proximal/SAM‑domain region [3]. This domain divergence is crucial because the FN3 repeats are proposed to modulate receptor clustering, rigidity, and downstream signaling efficiency independent of the primary ligand‑binding event [2].

Fibronectin Type III Domain Structural Biology Protein-Protein Interaction EPHA3

Peptide Blocking Efficiency and Purity: EPHA3 (356–367) for Single‑Epitope Negative Control

The EPHA3 (356–367) peptide (DVTFNIICKKCG, 12 residues) when used as a blocking peptide enables epitope‑level specificity control for any antibody raised against this precise region—a degree of negative control refinement that longer, multi‑epitope peptide fragments cannot provide . Standard immunogen‑derived blocking peptides such as the N‑terminal region (115–144, spanning 30 residues) or the C‑terminal region (896–928, spanning 33 residues) contain multiple potential epitopes and therefore confer broad‑spectrum competition that obscures fine epitope mapping . In contrast, the 356–367 fragment constitutes a single continuous epitope. The peptide is supplied at ≥98% purity verified by RP‑HPLC and mass spectrometry , and the standard blocking protocol uses a 10:1 to 100:1 molar excess of peptide over antibody to achieve complete signal ablation .

Blocking Peptide Antibody Specificity Negative Control Reagent EPHA3

Sequence‑Confirmed Epitope Identity: Precise Mass Spectrometry Verification vs. Proprietary Sequences

The EPHA3 (356–367) peptide is supplied with a publicly disclosed, experimentally verified sequence (DVTFNIICKKCG) confirmed by mass spectrometry . Several commercial EPHA3 peptide products carry proprietary sequences that are not disclosed to the end‑user . For scientific reproducibility and protocol transparency, the identity of the actual peptide in hand must be verifiable, and the EPHA3 (356–367) catalog item meets this criterion through public sequence disclosure paired with batch‑specific mass spectrometry verification . In absolute terms, the sequence DVTFNIICKKCG in the TADB antigen database carries a single substitution (I→A at position 9) in the reported CD4⁺ epitope relative to the standard UniProt reference, which reflects a natural variant and actually broadens the peptide's research utility for epitope cross‑reactivity studies [1].

Peptide Purity Mass Spectrometry Quality Control EPHA3

Optimal Research and Industrial Application Scenarios for EPHA3 (356–367) Peptide


CD4⁺ T‑Cell Immuno‑Monitoring in Melanoma and EPHA3‑Overexpressing Cancers

The EPHA3 (356–367) peptide is the only commercially available EPHA3 fragment validated as a naturally processed CD4⁺ T‑cell epitope restricted by HLA‑DRB1*1101 [1]. Researchers conducting antigen‑specific CD4⁺ T‑cell monitoring in melanoma, lung carcinoma, or sarcoma patients can employ this peptide in IFN‑γ ELISpot or intracellular cytokine staining assays to directly quantify tumor‑reactive CD4⁺ T‑cell frequencies. The peptide must be used in combination with HLA‑DRB1*1101 genotyping to select eligible subjects [1]. Because this epitope has been shown to undergo immune‑escape deletion in late‑stage metastases, it provides a unique longitudinal biomarker for immune surveillance pressure that alternative EPHA3 fragments cannot recapitulate [1].

EphA3‑Specific Antibody Production and Epitope‑Level Validation

For the generation and quality control of antibodies targeting the fibronectin type III repeat 2 domain of human EPHA3, the 356–367 peptide serves a dual role [1]. First, it can be used as a KLH‑conjugated immunogen to raise region‑specific polyclonal antibodies. Second, as a 12‑amino‑acid single‑epitope blocking control, it enables precise verification that the resulting antibody signal is attributable to this domain and not to cross‑reactivity with other EPHA3 regions . The recommended blocking protocol uses a 10:1 to 100:1 molar excess of peptide pre‑incubated with the primary antibody prior to western blotting or immunohistochemistry .

Structural Biology of Eph Receptor FN3 Repeats

The 356–367 region resides within the second fibronectin type III repeat that forms part of the EPHA3 extracellular stalk connecting the ligand‑binding domain to the transmembrane helix [1]. Researchers employing NMR spectroscopy or X‑ray crystallography can use this peptide as a minimal domain model to study FN3 repeat folding, inter‑domain flexibility, and the structural role of this linker region in receptor clustering and signal propagation [1]. This is a structural use‑case distinct from ligand‑binding‑domain peptides (e.g., residues 115–144), which probe ephrin interaction surfaces .

Peptide‑Based Competitive Inhibitor Screening

In high‑throughput screening campaigns seeking small‑molecule or peptidomimetic inhibitors that disrupt interactions at the EPHA3 FN3 repeat 2 interface, the 356–367 peptide serves as the reference competitor [1]. Because the FN3 repeat is proposed to contribute to receptor dimerization and rigidity, compounds that displace or sterically compete with the 356–367 peptide may represent allosteric modulators of EPHA3 signaling distinct from ATP‑competitive kinase inhibitors [1]. This application is specific to the 356–367 region and cannot be replicated using kinase‑domain‑proximal peptides (e.g., 900–980) .

Quote Request

Request a Quote for Ephrin type-A receptor 3 (356-367)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.